molecular formula C₂₂H₁₉N₇O B1145513 Desfluoro Idelalisib CAS No. 870281-74-6

Desfluoro Idelalisib

Numéro de catalogue: B1145513
Numéro CAS: 870281-74-6
Poids moléculaire: 397.43
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desfluoro Idelalisib is a derivative of Idelalisib, a quinazolinone drug primarily used for the treatment of chronic lymphocytic leukemia. Idelalisib acts as a phosphoinositide 3-kinase inhibitor, specifically targeting the delta isoform of the enzyme. This compound, as the name suggests, lacks the fluorine atom present in Idelalisib, which may result in different pharmacological properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro Idelalisib involves several key steps, starting from the preparation of the quinazolinone core. The process typically includes:

    Formation of the Quinazolinone Core: This involves the cyclization of a suitable precursor, such as a diamide, under controlled conditions to form the quinazolinone structure.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Reduction of Nitro Intermediate: The nitro group in the intermediate compound is reduced to an amine, typically using a reducing agent like hydrogen gas in the presence of a catalyst.

    Final Cyclization: The final step involves the cyclization of the intermediate to form this compound, ensuring the correct stereochemistry is maintained.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of scalable reaction conditions, efficient purification methods, and stringent quality control to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Desfluoro Idelalisib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines, as seen in its synthesis.

    Substitution: The phenyl group can be introduced or modified through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.

    Substitution: Phenyl halides and bases like sodium hydride are used for substitution reactions.

Major Products: The major products formed from these reactions include various intermediates and the final this compound compound.

Applications De Recherche Scientifique

Desfluoro Idelalisib has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of fluorine removal on pharmacological properties.

    Biology: Investigated for its potential effects on cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for various cancers, similar to Idelalisib.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.

Mécanisme D'action

Desfluoro Idelalisib exerts its effects by inhibiting the delta isoform of phosphoinositide 3-kinase. This enzyme is involved in cellular functions such as growth, proliferation, and survival. By inhibiting this enzyme, this compound induces apoptosis in malignant cells and disrupts several cell signaling pathways, including those involved in B-cell receptor signaling and chemokine receptor signaling.

Comparaison Avec Des Composés Similaires

    Idelalisib: The parent compound, which includes a fluorine atom.

    Duvelisib: Another phosphoinositide 3-kinase inhibitor with a different structure.

    Copanlisib: A pan-class I phosphoinositide 3-kinase inhibitor.

Uniqueness: Desfluoro Idelalisib is unique due to the absence of the fluorine atom, which may result in different pharmacokinetics and pharmacodynamics compared to Idelalisib. This difference can be crucial in understanding the role of fluorine in drug design and its impact on therapeutic efficacy.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Desfluoro Idelalisib involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": ["3-methylpyridine", "3,4-dimethoxybenzaldehyde", "ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside", "sodium borohydride", "fluorine gas", "palladium on carbon", "hydrogen gas"], "Reaction": ["Step 1: Ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is reacted with sodium borohydride in the presence of 3-methylpyridine to yield the corresponding alcohol.", "Step 2: The alcohol is then reacted with 3,4-dimethoxybenzaldehyde in the presence of palladium on carbon and hydrogen gas to form the corresponding benzylidene acetal.", "Step 3: The benzylidene acetal is then reacted with fluorine gas in the presence of 3-methylpyridine to form the corresponding fluorinated compound, Desfluoro Idelalisib."]}

Numéro CAS

870281-74-6

Formule moléculaire

C₂₂H₁₉N₇O

Poids moléculaire

397.43

Synonymes

3-Phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.